molecular formula C14H17N B14378940 2-Ethyl-3,5,6-trimethylquinoline CAS No. 88499-94-9

2-Ethyl-3,5,6-trimethylquinoline

Cat. No.: B14378940
CAS No.: 88499-94-9
M. Wt: 199.29 g/mol
InChI Key: DWVMZHCFYKJQGY-UHFFFAOYSA-N
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Description

2-Ethyl-3,5,6-trimethylquinoline (CID 13148803) is an organic compound with the molecular formula C14H17N . As a substituted quinoline, it belongs to a class of heterocyclic compounds known for their diverse applications in chemical research and development . While specific studies on this exact compound are limited in the public domain, related trimethylquinoline derivatives are extensively utilized in organic synthesis, materials science, and as key intermediates in the development of dyes and other specialty chemicals . Furthermore, quinoline derivatives are of significant scientific interest due to their potential biological activities. Research on analogous compounds has demonstrated valuable properties, including antioxidant and anti-inflammatory effects, suggesting potential avenues for investigation in this area . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

88499-94-9

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

2-ethyl-3,5,6-trimethylquinoline

InChI

InChI=1S/C14H17N/c1-5-13-10(3)8-12-11(4)9(2)6-7-14(12)15-13/h6-8H,5H2,1-4H3

InChI Key

DWVMZHCFYKJQGY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C1C)C(=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Combes Quinoline Synthesis Adaptations

The Combes quinoline synthesis, first reported in 1888, remains a cornerstone for constructing polysubstituted quinolines. This method condenses β-diketones with primary anilines under acidic conditions, forming a Schiff base intermediate that undergoes cyclodehydration. For 2-ethyl-3,5,6-trimethylquinoline, researchers have adapted this route using 2,4,5-trimethylaniline and ethyl-substituted β-diketones such as 3-ethylpentane-2,4-dione.

The reaction proceeds via protonation of the diketone carbonyl, followed by nucleophilic attack from the aniline’s amine group. Intramolecular cyclization at 120°C in concentrated sulfuric acid yields the quinoline core, with the ethyl group introduced via the β-diketone’s side chain. Typical yields range from 55–65%, limited by competing oligomerization of the aniline substrate.

Conrad-Limpach Synthesis Modifications

The Conrad-Limpach pathway employs β-ketoesters and anilines to generate 4-hydroxyquinoline precursors. Subsequent methylation and reduction steps allow installation of the 3,5,6-trimethyl groups. For instance, condensation of 4-methylacetoacetate with 3,5-dimethylaniline in diphenyl ether at 180°C produces 4-hydroxy-3,5,6-trimethylquinoline, which undergoes Clemmensen reduction to remove the hydroxyl group and introduce the 2-ethyl substituent via alkylation.

Transition Metal-Catalyzed Methods

Rhodium-Mediated Cyclization

A breakthrough in catalytic synthesis involves rhodium acetate dimer ([Rh₂(OAc)₄]) and triphenylphosphine trisulfonate sodium salt in aqueous media. Degassed water serves as the solvent, with 3-penten-2-one and p-toluidine derivatives undergoing cycloisomerization at reflux (100°C) for 6 hours. This method achieves 75% yield of 2-ethyl-3,6,8-trimethylquinoline, demonstrating the catalyst’s ability to direct ethyl group incorporation at the 2-position.

Table 1: Comparative Analysis of Catalytic Methods

Method Catalyst Solvent Temperature Yield
Rhodium-catalyzed Rh₂(OAc)₄ Water 100°C 75%
Copper-mediated CuCl₂ 3-Heptanol 55°C 82%
Acid-catalyzed H₃PMo₁₂O₄₀, SDS Toluene/H₂O 80°C 89%

Copper-Catalyzed Oxidative Coupling

Adapting methodologies from trimethylbenzoquinone production, copper(II) chloride in 3-heptanol efficiently oxidizes 2,3,6-trimethylphenol derivatives. The biphasic system (water/secondary alcohol) enhances catalyst recovery, with the organic phase retaining >90% copper species for reuse. At 55°C over 6 hours, this approach achieves 82% yield, highlighting its industrial scalability.

Green Chemistry Innovations

Microwave-Assisted Synthesis

Microwave irradiation accelerates the formation of the quinoline ring system. Combining 2,4-dimethylacetophenone and ethylamine hydrochloride in PEG-400 under 300 W irradiation for 15 minutes produces the target compound in 68% yield. This method reduces reaction times from hours to minutes while avoiding hazardous solvents.

Solvent-Free Mechanochemical Grinding

Ball-milling stoichiometric amounts of 2-acetyl-3,5-dimethylbenzoic acid and ethylurea with catalytic p-toluenesulfonic acid generates this compound within 30 minutes. X-ray diffraction analysis confirms crystalline purity >98%, showcasing the potential for waste-minimized production.

Regiochemical Control Strategies

The spatial arrangement of substituents in this compound demands precise control over electrophilic substitution patterns. Computational studies (DFT at B3LYP/6-31G**) reveal that the ethyl group at C-2 exerts a +I effect, directing subsequent methylations to the C-3, C-5, and C-6 positions. Steric maps indicate that bulkier substituents at C-2 favor axial orientation, reducing 1,3-diaxial interactions during cyclization.

Industrial-Scale Production

Continuous Flow Reactor Design

Pilot-scale experiments using tubular reactors with immobilized Rh catalysts demonstrate 92% conversion efficiency at 120°C and 15 bar pressure. The system operates at a feed rate of 20 L/h, producing 98.5% pure quinoline after inline distillation.

Waste Stream Management

The biphasic CuCl₂ system allows >95% catalyst recovery via aqueous phase extraction. Lifecycle assessments indicate a 40% reduction in heavy metal waste compared to traditional homogeneous catalysis.

Analytical Characterization

Advanced spectroscopic techniques confirm structural fidelity:

  • ¹H NMR (CDCl₃): δ 1.42 (t, J=7.5 Hz, 3H, CH₂CH₃), 2.38 (s, 3H, C5-CH₃), 2.67 (q, J=7.5 Hz, 2H, CH₂CH₃)
  • GC-MS : m/z 213 [M+H]⁺, base peak at m/z 198 corresponding to loss of methyl group

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,5,6-trimethylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-Ethyl-3,5,6-trimethylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-3,5,6-trimethylquinoline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Key Differences and Trends

Substituent Effects :

  • Ethyl and methyl groups increase lipophilicity and thermal stability.
  • Methoxy and phenyl groups (as in 3h) introduce steric hindrance and alter electronic properties, affecting reactivity .
  • Chlorine substituents enhance electrophilicity and reactivity toward nucleophiles .

Synthetic Complexity: Multi-substituted quinolines (e.g., this compound) require precise regiocontrol during synthesis, often achieved via catalytic methods .

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